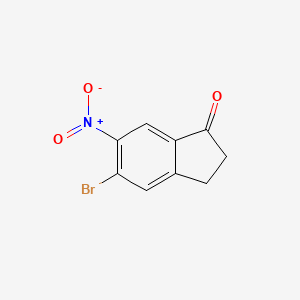

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTOBVAOAKQKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704392 | |

| Record name | 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723760-74-5 | |

| Record name | 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one chemical properties

An In-depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Potential

This compound emerges as a compound of significant interest at the intersection of privileged structural motifs in medicinal chemistry. Its architecture combines the indanone core, a scaffold present in numerous pharmacologically active agents, with the versatile nitro group, a known pharmacophore and a precursor to other key functional groups.[1] The indanone moiety is famously represented in drugs such as Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and is associated with a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2]

Simultaneously, the nitro group is a powerful modulator of a molecule's electronic properties and biological function. It is a key component in various antimicrobial and antineoplastic drugs, often exerting its effect through redox-mediated mechanisms that can be toxic to pathogens or cancer cells.[3][4] The presence of both a bromine atom and a nitro group on the aromatic ring offers a rich platform for synthetic diversification, opening avenues for nucleophilic aromatic substitution or cross-coupling reactions to generate extensive compound libraries.

This guide provides a comprehensive technical profile of this compound (CAS No. 723760-74-5), synthesizing available data from structurally related analogues to predict its chemical properties, spectroscopic signatures, reactivity, and potential applications. While experimental data on this specific molecule is scarce, this document serves as a foundational resource for researchers aiming to explore its synthetic utility and biological significance.

Part 1: Physicochemical and Spectroscopic Profile

Due to the limited availability of direct experimental data, the properties of this compound are predicted based on its functional groups and data from analogous compounds such as 5-bromo-1-indanone and other nitro-aromatic species.[5][6]

Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale |

| Molecular Formula | C₉H₆BrNO₃ | Based on chemical structure. |

| Molecular Weight | 256.06 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a yellow to off-white solid. | The nitro-aromatic group often imparts color. Related indanones are solids.[7] |

| Melting Point | Expected to be a solid with a defined melting point, likely >100 °C. | The rigid, planar structure and polar groups suggest strong intermolecular forces. |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in nonpolar solvents; insoluble in water. | Based on the polarity of the ketone and nitro groups, and the overall organic character. |

| CAS Number | 723760-74-5 | [8] |

Anticipated Spectroscopic Signatures

A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule. The following are the expected spectral features:

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm). The proton at C7 (adjacent to the carbonyl) will likely be deshielded compared to the proton at C4.

-

Aliphatic Protons: Two triplets are expected for the methylene groups at C2 and C3 (~2.7-3.2 ppm), showing coupling to each other.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (~190-200 ppm).

-

Aromatic Carbons: Six distinct signals, with carbons attached to the bromine (C5) and nitro group (C6) showing characteristic shifts. The carbon bearing the nitro group will be significantly deshielded.

-

Aliphatic Carbons: Two signals corresponding to the methylene carbons at C2 and C3.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹, typical for an α,β-unsaturated ketone conjugated with an aromatic ring.

-

NO₂ Stretch: Two strong absorption bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretching vibrations of the nitro group.

-

C-Br Stretch: A band in the fingerprint region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks at m/z 255 and 257.

-

Part 2: Synthesis, Reactivity, and Potential Applications

The true value of this compound lies in its potential as a versatile synthetic intermediate for creating novel chemical entities.

Proposed Synthetic Pathway

A logical and efficient synthesis would involve the regioselective nitration of a commercially available precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. The electron-donating effect of the fused aliphatic ring and the directing effect of the bromine atom would need to be carefully considered to achieve the desired 6-nitro substitution.

Step-by-Step Protocol (Proposed):

-

Dissolution: Dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0 °C) in an ice bath.

-

Nitration: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the solution while maintaining the low temperature to control the exothermic reaction.

-

Reaction Monitoring: Stir the mixture for a designated period (e.g., 1-3 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure this compound.

Caption: Proposed workflow for the synthesis of the title compound.

Key Reaction Pathways and Chemical Reactivity

This molecule is equipped with three key reactive sites, making it a valuable building block for combinatorial chemistry and targeted synthesis.

-

The Ketone Carbonyl: The ketone group can undergo a wide range of classical transformations, including reduction to the corresponding alcohol, reductive amination to introduce amine functionalities, or condensation reactions like the aldol or Knoevenagel reactions.

-

The Nitro Group: The nitro group is a cornerstone for functional group interconversion. Its reduction provides access to the corresponding 6-amino-5-bromo-1-indanone, a critical precursor for further derivatization, such as amide bond formation or diazotization reactions.[9]

-

The Aryl Bromide: The C-Br bond is an ideal handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig amination can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 5-position, enabling the construction of complex molecular architectures.

Caption: Potential reaction pathways for chemical modification.

Potential Applications in Drug Discovery

The convergence of the biologically active indanone core and the pharmacologically relevant nitro group suggests that this compound and its derivatives are prime candidates for screening in various therapeutic areas.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and antiparasitic agents.[10] The mechanism often involves the reduction of the nitro group within the target cell to produce toxic radical species.[3][4]

-

Anticancer Therapeutics: The indanone scaffold is found in compounds with demonstrated anticancer activity.[1] Derivatives of this molecule could be explored as inhibitors of specific kinases or other proteins implicated in cancer signaling pathways.

-

Neurodegenerative Diseases: Given that the indanone core is central to the anti-Alzheimer's drug Donepezil, novel derivatives of this scaffold are of perennial interest in the search for new treatments for neurodegenerative conditions.[2]

Part 3: Safety, Handling, and Storage

GHS Hazard Classification (Inferred)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.[7]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[11]

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands as a promising yet underexplored molecule. Its hybrid structure, featuring the privileged indanone scaffold and reactive nitro and bromo functionalities, positions it as a highly valuable intermediate for synthetic chemists and a compelling candidate for biological screening. This guide provides the necessary foundational knowledge—from predicted properties and spectroscopic data to proposed synthesis and potential applications—to empower researchers to unlock the full potential of this versatile chemical entity.

References

-

PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Reyes-García, E. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in biological activities of indanones. Request PDF. Retrieved from [Link]

-

Miller, M., et al. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Retrieved from [Link]

-

PubMed. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 6. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 69199585 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: Synthesis, Structure, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and the predicted spectroscopic characteristics of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one. This molecule, a substituted indanone, is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the indanone scaffold in biologically active compounds.[1][2] Given the absence of detailed experimental data in the current literature for this specific derivative, this guide synthesizes information from related structures and established chemical principles to provide a robust predictive analysis. We present a logical, though currently hypothetical, synthetic protocol, detailed predictions of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, and a discussion of the key structural and electronic features of the molecule. This document is intended to serve as a foundational resource for scientists interested in the synthesis and characterization of novel indanone derivatives.

Introduction and Significance

The 1-indanone scaffold is a core structural motif in a multitude of pharmacologically active molecules and natural products.[2] Its rigid, bicyclic framework serves as a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of 1-indanone have demonstrated a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2]

The introduction of bromo and nitro substituents onto the aromatic ring of the indanone core, as in this compound, is anticipated to significantly modulate its electronic properties and, consequently, its potential biological activity and utility as a synthetic intermediate. Halogen atoms can participate in halogen bonding and alter metabolic stability, while nitro groups are strong electron-withdrawing groups that can influence receptor binding and are often precursors to amino groups, which are pivotal for further functionalization.

This guide provides an in-depth analysis of the title compound, with a focus on its synthesis and structural elucidation through modern spectroscopic techniques.

Molecular Structure and Properties

The molecular structure of this compound consists of a dihydrindenone core, which is a fused system of a benzene ring and a cyclopentanone ring. The aromatic ring is substituted with a bromine atom at position 5 and a nitro group at position 6.

Structural Features

-

Core Scaffold: 2,3-dihydro-1H-inden-1-one (1-indanone).

-

Substituents:

-

A bromine atom at the C5 position.

-

A nitro group (NO₂) at the C6 position.

-

-

Key Functional Groups:

-

Aromatic ring

-

Ketone (C=O)

-

Bromo-aryl group

-

Nitro-aryl group

-

The IUPAC name for this compound is this compound. Its CAS Number is 723760-74-5.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties is presented in Table 1. These values are estimated based on the compound's structure.

| Property | Predicted Value |

| Molecular Formula | C₉H₆BrNO₃ |

| Molecular Weight | 256.06 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) |

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for 5-bromo-6-nitro-1-indanone.

Step 1: Synthesis of the Precursor, 5-Bromo-1-indanone (Established Method)

5-Bromo-1-indanone can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid.[4] This is a well-established method for the preparation of indanones.

Step 2: Proposed Nitration of 5-Bromo-1-indanone

The introduction of a nitro group onto the aromatic ring of 5-bromo-1-indanone is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the bromo group and the acyl group of the indanone ring system.

-

Bromo Group (at C5): An ortho-, para-director and a deactivating group.

-

Acyl Group (ketone): A meta-director and a strong deactivating group.

The available positions for nitration are C4, C6, and C7.

-

Position C4: Ortho to the bromo group and meta to the acyl group.

-

Position C6: Ortho to the bromo group and meta to the acyl group.

-

Position C7: Para to the bromo group and ortho to the acyl group.

Both C4 and C6 are activated by the bromo group and deactivated by the acyl group. Position C7 is also activated by the bromo group but is ortho to the deactivating acyl group, which may introduce steric hindrance. The formation of the desired 6-nitro isomer is plausible, but the reaction may yield a mixture of isomers.[5][6]

Detailed Experimental Protocol (Proposed)

Caution: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel. Nitrating agents are highly corrosive and reactions can be exothermic.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0-5 °C in an ice bath.

-

Addition of Reactant: Slowly add 5-bromo-1-indanone (1.0 g, 4.74 mmol) to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 0.4 mL) to cold concentrated sulfuric acid (1 mL).

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 5-bromo-1-indanone over 30 minutes, maintaining the temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product may require purification by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to isolate the desired this compound isomer.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for this compound, which are essential for its unambiguous identification.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the aliphatic and aromatic protons.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H7 (Aromatic) | ~ 8.0 - 8.2 | s | 1H |

| H4 (Aromatic) | ~ 7.8 - 8.0 | s | 1H |

| H2 (Aliphatic) | ~ 3.2 - 3.4 | t | 2H |

| H3 (Aliphatic) | ~ 2.7 - 2.9 | t | 2H |

-

Rationale: The aromatic protons (H4 and H7) are expected to be singlets due to the substitution pattern. Their chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and bromo groups, and the carbonyl group. The aliphatic protons at C2 and C3 will appear as triplets due to coupling with each other.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show nine distinct carbon signals.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~ 205 - 207 |

| C6 (C-NO₂) | ~ 148 - 152 |

| C7a | ~ 150 - 154 |

| C3a | ~ 135 - 138 |

| C7 | ~ 128 - 132 |

| C4 | ~ 125 - 129 |

| C5 (C-Br) | ~ 118 - 122 |

| C2 | ~ 36 - 38 |

| C3 | ~ 25 - 27 |

-

Rationale: The carbonyl carbon (C1) will have the most downfield chemical shift. The aromatic carbons attached to the electron-withdrawing nitro and bromo groups (C6 and C5) will have their chemical shifts significantly influenced. The aliphatic carbons (C2 and C3) will appear in the typical upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the ketone, nitro, and aromatic functionalities.

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~ 2980 - 2850 | C-H stretch (aliphatic) | Medium |

| ~ 1710 - 1690 | C=O stretch (ketone) | Strong |

| ~ 1600, 1475 | C=C stretch (aromatic) | Medium |

| ~ 1550 - 1520 | N-O asymmetric stretch (nitro) | Strong |

| ~ 1360 - 1340 | N-O symmetric stretch (nitro) | Strong |

| ~ 1050 - 1000 | C-Br stretch | Medium |

-

Rationale: The most prominent peaks will be the strong carbonyl stretch and the two strong stretches corresponding to the nitro group.[7][8][9][10] The presence of both aromatic and aliphatic C-H stretches will also be evident.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

|---|---|---|

| 255/257 | [M]⁺ (Molecular ion) | Isotopic pattern with ~1:1 ratio due to ⁷⁹Br and ⁸¹Br.[11] |

| 209/211 | [M - NO₂]⁺ | Loss of the nitro group. |

| 181/183 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 130 | [M - Br - NO₂]⁺ | Loss of both bromine and nitro group. |

-

Rationale: The presence of bromine will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[11] Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent loss of carbon monoxide (CO).[12]

Conclusion

This compound is a synthetically accessible, yet under-explored, derivative of the pharmacologically relevant 1-indanone scaffold. This guide provides a robust, albeit predictive, framework for its synthesis and structural characterization. The proposed synthetic route via nitration of 5-bromo-1-indanone is chemically sound, although the regioselectivity requires experimental validation. The predicted spectroscopic data presented herein offer a detailed blueprint for researchers to identify and characterize the target molecule. It is our hope that this technical guide will stimulate further research into this and related compounds, ultimately unlocking their potential in drug discovery and development.

References

-

Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology, 11(9), 3845-3849. DOI: 10.5958/0974-360X.2018.00555.3. [Link]

-

Yadav, P., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Royal Society of Chemistry. [Link]

-

MDPI. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4785. [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-nitro-. In NIST Chemistry WebBook. Retrieved January 1, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved January 1, 2026, from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 1, 2026, from [Link]

-

Speqtus. (n.d.). 5-Bromo-1-Indanone. Retrieved January 1, 2026, from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

Chemical Synthesis Database. (n.d.). 5-amino-6-nitro-1-indanone. Retrieved January 1, 2026, from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved January 1, 2026, from [Link]

-

Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

-

van der Meer, R., et al. (2012). Regioselective Synthesis of Indanones. Synlett, 23(19), 2825-2828. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-1-indanone. National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

University of Groningen. (n.d.). Regioselective Synthesis of Indanones. Retrieved January 1, 2026, from [Link]

-

Abraham, R. J., & Mobli, M. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 14-21. [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of molecular modeling, 24(1), 1. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved January 1, 2026, from [Link]

-

Szymański, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451–494. [Link]

-

Schmidt, W., et al. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry. [Link]

-

De Gruyter. (n.d.). Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. Zeitschrift für Naturforschung B. [Link]

-

MEI Lab, NIT Rourkela. (2022, February 14). Lecture 16: Understanding FTIR Spectrum [Video]. YouTube. [Link]

-

Semantic Scholar. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved January 1, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 1, 2026, from [Link]

-

TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33(1), 125-132. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 1, 2026, from [Link]

-

Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved January 1, 2026, from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. m.youtube.com [m.youtube.com]

- 10. instanano.com [instanano.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, a valuable substituted indanone intermediate for pharmaceutical research and drug development. The synthetic strategy is a robust two-step process commencing with the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid to yield the key intermediate, 5-bromo-2,3-dihydro-1H-inden-1-one. This is followed by a regioselective electrophilic nitration to introduce a nitro group at the C-6 position. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to support the underlying chemical principles.

Introduction and Synthetic Strategy

The 1-indanone scaffold is a privileged structural motif present in a multitude of biologically active molecules and natural products.[1] Its derivatives are integral to the development of therapeutic agents, including treatments for neurodegenerative diseases.[1] The target molecule, this compound, is a highly functionalized intermediate. The presence of the bromo, nitro, and ketone functionalities offers multiple reaction sites for further molecular elaboration, making it a valuable building block in medicinal chemistry.

Our synthetic approach is a logical and efficient two-step sequence, which is outlined below. The strategy is designed to first construct the core indanone ring system and then introduce the nitro group in a controlled, regioselective manner.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-one via Intramolecular Friedel-Crafts Acylation

The construction of the indanone core is most reliably achieved through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[1][2] This classic electrophilic aromatic substitution reaction involves the cyclization of an acyl group onto the aromatic ring, promoted by a strong acid catalyst.[2]

Mechanistic Rationale and Reagent Selection

The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate, generated by the activation of the carboxylic acid by a strong acid. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity and yield the fused five-membered ring of the 1-indanone product.

Sources

An In-Depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: A Versatile Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one (CAS No. 723760-74-5), a substituted indanone derivative poised for significant applications in medicinal chemistry and drug development. We will delve into its chemical properties, a proposed synthetic pathway grounded in established organic chemistry principles, and its potential as a strategic building block for creating novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical intermediates.

The Indanone Core: A Privileged Scaffold in Medicinal Chemistry

The 1-indanone skeleton is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a versatile foundation for developing a wide array of therapeutic agents. The rigid, bicyclic nature of the indanone core provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein binding sites.

Notably, the indanone moiety is the cornerstone of Donepezil, a leading acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Beyond neurodegenerative disorders, indanone derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscoring the immense potential of this scaffold.[2][3] The subject of this guide, this compound, is a functionally rich derivative designed for further chemical elaboration.

Physicochemical Properties and Structural Data

The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| CAS Number | 723760-74-5 | [4] |

| Molecular Formula | C₉H₆BrNO₃ | Derived |

| Molecular Weight | 256.06 g/mol | Derived |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | C1C(=O)C2=C(C1)C=C(C(=C2)[O-])Br | Derived |

Proposed Synthesis: A Strategic, Multi-Step Approach

The overall workflow involves a directed electrophilic nitration of the 5-bromo-1-indanone precursor. The existing bromo and carbonyl groups will dictate the regioselectivity of this critical step.

Sources

physical and chemical properties of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and potential applications of the novel compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds. The indanone core is a recognized scaffold in medicinal chemistry, and the introduction of bromo and nitro functionalities is anticipated to significantly influence its biological activity and chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive yet scientifically grounded resource to facilitate further investigation and application of this compound.

Introduction: The Chemical Landscape of this compound

This compound is a substituted indanone derivative. The core structure, 1-indanone, is a bicyclic aromatic ketone that serves as a foundational scaffold for numerous biologically active molecules, including antiviral, anticancer, and neuroprotective agents.[1] The strategic placement of a bromine atom and a nitro group on the aromatic ring is expected to modulate the electronic properties and steric profile of the parent molecule, thereby offering a unique candidate for drug discovery and a versatile intermediate in organic synthesis.

The bromine substituent, a halogen, can participate in halogen bonding and serves as a reactive handle for cross-coupling reactions, enabling further molecular diversification.[2] The nitro group is a strong electron-withdrawing group, which significantly impacts the reactivity of the aromatic ring and the acidity of adjacent C-H bonds.[3] This electronic perturbation is a key feature in many bioactive nitroaromatic compounds.[4] This guide will dissect the predicted properties and behaviors stemming from this specific combination of functional groups.

Predicted Physicochemical Properties

The physical properties of this compound have been estimated based on the known properties of 1-indanone and the predictable effects of bromo and nitro substitution. The presence of the polar nitro group and the heavy bromine atom is expected to result in a crystalline solid with a relatively high melting point and poor solubility in water, but good solubility in polar organic solvents.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₆BrNO₃ | Based on the chemical structure. |

| Molecular Weight | 256.06 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Pale yellow to orange crystalline solid | Aromatic nitro compounds are often colored.[5] |

| Melting Point | >150 °C (decomposes) | The addition of bromo and nitro groups to an aromatic ring, along with increased molecular weight and polarity, will substantially increase the melting point compared to 1-indanone (38-42 °C). Nitroaromatic compounds can be thermally unstable. |

| Boiling Point | >350 °C (decomposes) | Expected to be significantly higher than 1-indanone (243-245 °C) due to increased molecular weight and polarity. Decomposition is likely at high temperatures. |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, acetone, and ethyl acetate. | The polar nitro and ketone groups will not overcome the hydrophobicity of the bicyclic aromatic system. Good solubility is expected in polar aprotic solvents. |

| CAS Number | 723760-74-5 |

Predicted Spectroscopic Profile

The spectroscopic signature of this compound can be predicted by analyzing its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carbonyl, nitro, and aromatic groups.

-

~1710-1730 cm⁻¹ (C=O stretch): A strong absorption typical for an α,β-unsaturated ketone conjugated with an aromatic ring.

-

~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹ (N-O asymmetric and symmetric stretch): Two strong absorptions characteristic of an aromatic nitro group.[6]

-

~1600 cm⁻¹ and ~1475 cm⁻¹ (C=C aromatic stretch): Medium to strong absorptions from the benzene ring.

-

~2900-3100 cm⁻¹ (C-H stretch): Aromatic and aliphatic C-H stretching vibrations.

-

~800-900 cm⁻¹ (C-H out-of-plane bend): Bending indicative of the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide key information about the substitution pattern on the aromatic ring and the structure of the five-membered ring.

-

Aromatic Region (δ 7.5-8.5 ppm): Two singlets are expected for the two aromatic protons, likely deshielded due to the electron-withdrawing effects of the nitro and carbonyl groups.

-

Aliphatic Region (δ 2.5-3.5 ppm): Two triplets corresponding to the two methylene (-CH₂-) groups in the five-membered ring, showing coupling to each other.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms.

-

Carbonyl Carbon (δ ~195-205 ppm): The ketone carbonyl carbon will be significantly downfield.

-

Aromatic Carbons (δ ~120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the bromo and nitro groups will have their chemical shifts significantly influenced.

-

Aliphatic Carbons (δ ~25-40 ppm): Two signals for the two methylene carbons.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 255 and 257. Fragmentation would likely involve the loss of NO₂, CO, and Br.

Proposed Synthesis and Mechanistic Insights

A plausible synthetic route to this compound would likely start from a commercially available indanone derivative, such as 5-bromo-2,3-dihydro-1H-inden-1-one. The synthesis would involve an electrophilic aromatic substitution (nitration) reaction.

Experimental Protocol: Nitration of 5-bromo-2,3-dihydro-1H-inden-1-one

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Substrate: Slowly add 5-bromo-2,3-dihydro-1H-inden-1-one to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Mechanistic Rationale

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The existing bromo and acyl groups on the indanone ring will direct the position of the incoming nitro group. The acyl group is a meta-director, while the bromo group is an ortho-, para-director. In this case, the directing effects would favor substitution at the 6-position.

Caption: Proposed synthetic workflow for this compound.

Predicted Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the ketone, the aromatic ring with bromo and nitro substituents.

-

Ketone Carbonyl Group: The ketone can undergo standard reactions such as reduction to an alcohol, reductive amination, and formation of imines or hydrazones.

-

Aromatic Ring: The nitro group is strongly deactivating, making further electrophilic substitution on the aromatic ring difficult.[4] However, it activates the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group under certain conditions.

-

Bromo Substituent: The carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[2]

-

α-Protons: The protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Caption: Key electronic influences on the reactivity of the title compound.

Safety, Handling, and Storage

Given the presence of bromo and nitro functional groups, this compound should be handled with appropriate safety precautions. Aromatic nitro compounds can be toxic and are often skin and eye irritants.[7][8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Development

The unique combination of the indanone scaffold with bromo and nitro substituents suggests several potential applications:

-

Medicinal Chemistry: The compound can serve as a starting point for the synthesis of novel therapeutic agents. The indanone core is present in various drugs, and the bromo and nitro groups can be modified to optimize biological activity.[1]

-

Chemical Biology: As a potential precursor to fluorescent probes or bioactive small molecules, it could be used to study biological pathways.

-

Organic Synthesis: The bromo group allows for its use as a building block in the synthesis of more complex molecules through cross-coupling reactions.

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

Novachem. (2024). Safety Data Sheet: 1-Bromo-4-nitrobenzene. [Link]

-

Dong, G., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32395-32415. [Link]

-

Wikipedia. Nitro compound. [Link]

-

Chodyński, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 436-460. [Link]

-

Gao, H., et al. (2018). Effect of bromine substituent on optical properties of aryl compounds. Journal of Molecular Structure, 1155, 63-69. [Link]

-

Khan Academy. Directing Effect of the Nitro Group in EAS. [Link]

-

Krygowski, T. M., et al. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31, 1-13. [Link]

-

Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. [Link]

-

ResearchGate. Indenone- or indanone-containing natural products and bioactive compounds. [Link]

-

University of Calgary. Reactions of Aromatic Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Brominated Aromatics in Chemical Synthesis. [Link]

-

ResearchGate. Typical examples of indenone derivatives in natural products and biologically active compounds. [Link]

-

Organic Chemistry Portal. Indanone synthesis. [Link]

-

Yoshinari, T., et al. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(11), 2822. [Link]

-

Fine, D. D. (2013). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. Talanta, 117, 316-321. [Link]

-

Effenberger, F. (2002). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry? Angewandte Chemie International Edition, 41(11), 1913-1914. [Link]

-

Park, B. S., et al. (2008). Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide: Photoinduced β-bromination of α-bromo ketones. Bulletin of the Korean Chemical Society, 29(1), 211-214. [Link]

-

Samykannu, P., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Journal of Organic Chemistry, 81(17), 7433-7443. [Link]

-

Organic Chemistry Portal. Synthesis of Nitro compounds. [Link]

-

Balachandran, V., & Murugan, M. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology, 3(10). [Link]

-

PubChem. 1-Bromo-4-nitrobenzene. [Link]

-

ResearchGate. Yields and spectroscopic properties of bromo-ketones. [Link]

-

Ortiz, J. C., et al. (2020). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega, 5(20), 11466-11475. [Link]

-

Demeter, A., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Physical Chemistry Chemical Physics, 24(4), 2151-2169. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjet.net [irjet.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dl.novachem.com.au [dl.novachem.com.au]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. spectrumchemical.com [spectrumchemical.com]

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one mechanism of action

An In-depth Technical Guide The Elucidation of the Mechanism of Action for 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: A Proposed Investigatory Roadmap

Abstract

This compound is a substituted indanone, a scaffold known for a wide array of biological activities.[1][2] However, the specific mechanism of action (MoA) for this particular molecule remains uncharacterized in peer-reviewed literature. This guide serves not as a declaration of a known mechanism, but as a comprehensive, experience-driven roadmap for its elucidation. We will dissect the molecule's structural components, posit several scientifically-grounded mechanistic hypotheses based on analogous compounds, and detail a robust, multi-stage experimental workflow designed to rigorously test these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the challenging but rewarding process of novel compound characterization.

Structural Analysis and Formulation of Mechanistic Hypotheses

The chemical structure of this compound presents three key features that inform our mechanistic hypotheses: the 1-indanone core, the electron-withdrawing nitro group, and the bromo substituent. The interplay between these moieties suggests several potential, and not mutually exclusive, biological activities.

Hypothesis A: DNA Topoisomerase I (Top1) Inhibition

The most compelling hypothesis, drawn from structurally related compounds, is the inhibition of DNA Topoisomerase I. Extensive research on nitrated indenoisoquinolines—which share a similar polycyclic aromatic structure—has demonstrated that they are potent Top1 inhibitors.[3][4] The nitro group, in particular, is often crucial for this activity, enhancing the compound's ability to trap the Top1-DNA cleavage complex, leading to cytotoxic double-strand breaks during DNA replication.

Hypothesis B: Thiol-Reactive Electrophile and Covalent Inhibition

Drawing parallels from the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox), a plausible mechanism involves the oxidation of essential protein thiols.[5] The potent electron-withdrawing nature of the nitro group, combined with the bromo substituent on the aromatic ring, can render the indenone core highly electrophilic. This could facilitate a nucleophilic attack from cysteine residues in the active sites of key enzymes, leading to covalent, irreversible inhibition and subsequent disruption of cellular function.[6]

Hypothesis C: Induction of Oxidative Stress via Redox Cycling

Nitroaromatic compounds are well-documented agents of oxidative stress.[7] This mechanism posits that the nitro group of this compound undergoes intracellular enzymatic reduction (e.g., by NADPH-cytochrome P450 reductase) to form a nitro radical anion. In the presence of molecular oxygen, this radical can be re-oxidized to the parent compound, generating a superoxide radical in the process. This futile cycle consumes cellular reducing equivalents and floods the cell with reactive oxygen species (ROS), causing widespread damage to DNA, proteins, and lipids.

Hypothesis D: Bioactivation as a Nitric Oxide (NO) Donor

Many organic nitro and nitrate compounds function as vasodilators through their metabolic conversion to nitric oxide (NO), a critical signaling molecule.[8] It is conceivable that cellular metabolism could reduce the nitro group on the indenone ring, leading to the release of NO. This would suggest potential applications in cardiovascular research, although it is generally a less common mechanism for cytotoxic nitroaromatic compounds.

A Phased Experimental Workflow for MoA Deconvolution

To systematically investigate these hypotheses, we propose a phased approach, beginning with broad phenotypic screening and progressing to specific, mechanism-focused biochemical and cellular assays.

Phase 1: Initial Phenotypic Profiling

The first step is to establish the primary biological effect of the compound. This broad screening informs which mechanistic pathways are most relevant to pursue.

Experimental Protocol: Multi-Panel Cellular Screening

-

Cell Viability Assay (NCI-60 or similar):

-

Prepare a stock solution of this compound in DMSO.

-

Seed a diverse panel of 60 human cancer cell lines in 96-well plates at their optimal densities.

-

After 24 hours, treat the cells with the compound over a 5-log concentration range (e.g., 10 nM to 100 µM).

-

Incubate for 48-72 hours.

-

Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

-

Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

-

-

Antimicrobial Screening:

-

Perform a standard broth microdilution assay against a panel of gram-positive (e.g., Staphylococcus aureus), gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

-

Determine the Minimum Inhibitory Concentration (MIC) for each species.

-

The causality behind this initial step is simple: if the compound shows potent, sub-micromolar cytotoxicity against cancer cells, Hypotheses A, B, and C become primary candidates. If it displays broad-spectrum antimicrobial activity, Hypotheses B and C are strongly implicated. Weak or no activity would deprioritize further investigation.

Diagram: Initial Screening Workflow

Caption: Workflow for initial compound activity profiling.

Phase 2: Direct Target Engagement & Mechanistic Assays

Assuming positive results in Phase 1, we proceed to targeted assays.

Experimental Protocol: In Vitro DNA Relaxation Assay

-

Reaction Setup: Prepare reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), purified human Top1 enzyme, and varying concentrations of the test compound in Top1 assay buffer. Include camptothecin as a positive control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Resolve the DNA topoisomers on a 1% agarose gel. Stain with ethidium bromide or SYBR Safe and visualize under UV light.

-

Interpretation: The Top1 enzyme relaxes supercoiled DNA into its relaxed form. An inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band. The self-validating nature of this assay comes from the direct observation of enzymatic product formation (or lack thereof).

Diagram: Topoisomerase I Catalytic Cycle and Inhibition

Caption: Inhibition of Top1 by trapping the cleavage complex.

Experimental Protocol: Intracellular ROS Detection

-

Cell Culture: Plate a responsive cancer cell line (e.g., A549 lung cancer) in a 96-well, black-walled plate.

-

Probe Loading: Load cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 30 minutes. DCFDA is a non-fluorescent probe that is oxidized by ROS into the highly fluorescent DCF.

-

Treatment: Replace the media with fresh media containing various concentrations of the indenone compound. Include menadione or H₂O₂ as positive controls.

-

Measurement: Read the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at multiple time points (e.g., 0, 1, 2, 4 hours) using a plate reader.

-

Interpretation: A dose- and time-dependent increase in fluorescence indicates intracellular ROS production.

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) at 2h | Fold Change vs. Vehicle |

| Vehicle (0.1% DMSO) | - | 1,520 ± 85 | 1.0 |

| Indenone Compound | 1 | 2,350 ± 150 | 1.5 |

| Indenone Compound | 10 | 8,900 ± 430 | 5.9 |

| Indenone Compound | 50 | 22,600 ± 1,100 | 14.9 |

| Positive Control (H₂O₂) | 100 | 25,100 ± 1,350 | 16.5 |

| Table 1: Hypothetical quantitative data from an intracellular ROS assay. |

Experimental Protocol: Glutathione (GSH) Depletion Assay

-

Reaction Setup: In a 96-well plate, combine a solution of 50 µM Glutathione (GSH) in phosphate buffer with varying concentrations of the indenone compound.

-

Incubation: Incubate at room temperature for 1 hour.

-

Detection: Add Ellman's reagent (DTNB). DTNB reacts with free thiols (unreacted GSH) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.

-

Interpretation: A decrease in absorbance at 412 nm relative to the GSH-only control indicates that the test compound has reacted with and depleted the free GSH, confirming its thiol reactivity.

Synthesis of Findings and Path Forward

The results from this multi-phase investigation will provide a clear picture of the primary mechanism of action.

-

Outcome 1: If the compound is a potent Top1 inhibitor with high cytotoxicity but shows low ROS production and low thiol reactivity, Hypothesis A is confirmed. The research path would then focus on structure-activity relationship (SAR) studies to optimize Top1 inhibition.

-

Outcome 2: If the compound shows potent cytotoxicity and antimicrobial activity, causes rapid GSH depletion, and induces high levels of ROS, a dual mechanism involving Hypotheses B and C is likely. Further proteomic studies would be required to identify specific covalent protein targets.

-

Outcome 3: If the compound is only weakly cytotoxic but induces significant ROS, Hypothesis C might be its primary, albeit weak, effect.

-

Outcome 4: If none of the above assays yield positive results, the Griess assay for NO release (Hypothesis D ) should be performed. A negative result there would suggest the compound acts via a novel, unhypothesized mechanism, requiring more advanced target identification techniques like thermal proteome profiling or genetic screening.

This structured, hypothesis-driven approach ensures a logical and efficient use of resources, providing a self-validating system where each experimental result informs the next logical step. By following this roadmap, researchers can move from a position of uncertainty to a clear, evidence-based understanding of the molecular mechanism of this compound.

References

-

Cushman, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of Medicinal Chemistry, 50(23), 5743-5749. [Link]

-

Morrell, A., et al. (2004). Synthesis of nitrated indenoisoquinolines as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3659-3663. [Link]

-

Shepherd, J. A., et al. (1989). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 67(4), 355-364. [Link]

-

Krasowska, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

-

Dendorfer, A. (1996). [Pharmacology of nitrates and other NO donors]. Herz, 21 Suppl 1, 38-49. [Link]

-

Otero, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3703. [Link]

-

Wikipedia contributors. (2023). Enzyme inhibitor. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of nitrated indenoisoquinolines as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Pharmacology of nitrates and other NO donors] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one: A Versatile Scaffold for Modern Drug Discovery

This guide provides an in-depth exploration of the potential research applications of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one, a molecule positioned at the intersection of proven synthetic utility and compelling biological potential. For researchers, medicinal chemists, and drug development professionals, this compound represents a rich starting point for generating novel chemical entities with diverse therapeutic possibilities. We will delve into the scientific rationale behind its potential uses, grounded in the established roles of its core structural motifs: the indanone framework, the reactive bromine substituent, and the biologically active nitro group.

Foundational Analysis: The Chemical and Biological Rationale

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the FDA-approved Alzheimer's drug, Donepezil.[1][2] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. The true potential of this compound, however, lies in the strategic placement of its bromo and nitro functional groups.

-

The Bromo Group: This halogen serves as a versatile synthetic handle. It is an excellent leaving group and a key participant in a wide array of powerful cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[3][4][5] This allows for the systematic and efficient introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) essential for drug optimization.[4]

-

The Nitro Group: The nitro group is far more than a simple substituent; it is a well-established pharmacophore responsible for the biological activity of numerous drugs.[6][7] Its strong electron-withdrawing nature significantly modulates the electronic properties of the aromatic ring. Furthermore, the nitro group can be bioreduced by enzymes like nitroreductases, particularly in hypoxic environments (e.g., solid tumors, certain bacteria), to form cytotoxic reactive nitrogen species.[6][8] This opens up avenues for developing targeted therapies and antimicrobial agents.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research.

| Property | Value | Source |

| Chemical Formula | C₉H₆BrNO₃ | N/A |

| Molecular Weight | 256.06 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Inferred from similar compounds[4][9] |

| CAS Number | 723760-74-5 | [10] |

Potential Research Application I: A Versatile Intermediate for Medicinal Chemistry

The most immediate and powerful application of this compound is as a foundational building block for creating libraries of novel compounds for drug discovery. The bromine and nitro groups offer orthogonal reactivity, allowing for sequential and controlled modifications.

Scientific Rationale

The indanone core has been successfully leveraged to develop therapeutics for neurological disorders and oncology.[1][4] By using this compound as a starting scaffold, researchers can rapidly generate a diverse set of derivatives to screen against a wide range of biological targets, such as kinases, G-protein coupled receptors, and enzymes implicated in disease.

Proposed Synthetic Workflow: Library Generation

The following workflow illustrates how diverse chemical spaces can be explored starting from the title compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indanone Scaffold and the Significance of Functionalization

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive starting point for the design of novel therapeutics. The strategic functionalization of the indanone core is a key approach in modulating the pharmacological properties of these molecules, with applications in areas such as neuroscience and oncology.[1] This guide focuses on a specific, functionalized derivative: 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one . This compound, with its unique substitution pattern of a bromine atom and a nitro group, represents a versatile intermediate for the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group and the synthetically adaptable bromo substituent opens up a wide range of possibilities for further chemical modifications, making it a valuable building block in drug discovery and development.[2][3]

Chemical Properties and Characterization

| Property | Value | Source |

| Chemical Formula | C₉H₆BrNO₃ | Inferred |

| Molecular Weight | 256.06 g/mol | Inferred |

| CAS Number | 723760-74-5 | Chemical Supplier Data |

| Appearance | Likely a yellow or off-white solid | Inferred from related nitroaromatic compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred |

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C-4 and C-7 positions. The methylene protons of the five-membered ring will likely appear as two triplets around 2.5-3.5 ppm.

-

¹³C NMR: The spectrum should display nine distinct carbon signals, including a signal for the carbonyl carbon above 190 ppm. The aromatic carbons will appear in the 120-150 ppm range, with the carbons attached to the bromo and nitro groups showing characteristic shifts.

-

IR Spectroscopy: Key vibrational bands are expected for the carbonyl group (C=O) around 1700-1720 cm⁻¹, and for the nitro group (N-O) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Proposed Synthesis of this compound

A plausible and logical synthetic route to this compound involves the electrophilic nitration of the readily available precursor, 5-bromo-2,3-dihydro-1H-inden-1-one.

Analysis of Regioselectivity

The regiochemical outcome of the nitration reaction is dictated by the directing effects of the substituents already present on the benzene ring of the indanone core.[8][9][10]

-

Bromo Group (at C-5): The bromine atom is a deactivating but ortho, para-directing group. This is due to a combination of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).

-

Acyl Group (Ketone): The carbonyl group of the five-membered ring is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects (-I, -M).

Considering these directing effects, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to specific positions on the aromatic ring. The bromo group directs to positions 4 and 6 (ortho and para, respectively). The acyl group directs to positions 6 and 7 (meta). The position C-6 is favored by both substituents, making it the most likely site for nitration.

Caption: Regioselectivity of the nitration of 5-bromo-1-indanone.

Detailed Experimental Protocol

This protocol is a proposed method based on standard nitration procedures for aromatic compounds.[11][12] Appropriate safety precautions must be taken when working with strong acids and nitrating agents.

Materials:

-

5-bromo-2,3-dihydro-1H-inden-1-one

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Hexane or petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add 5-bromo-2,3-dihydro-1H-inden-1-one to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the bromo-indanone in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Work-up:

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Alternatively, if an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 5-bromo-6-nitro-1-indanone.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many nitroaromatic and brominated compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

The synthesis of this compound involves the use of concentrated nitric and sulfuric acids, which are highly corrosive and strong oxidizing agents. Extreme caution must be exercised when handling these reagents. The nitration reaction is exothermic and has the potential for runaway, so strict temperature control is essential.

Potential Applications in Drug Discovery and Chemical Biology

While specific applications for this compound have not been extensively reported, its structure suggests several potential uses as a chemical intermediate:

-

Synthesis of Amino-Indanones: The nitro group can be readily reduced to an amine, yielding 6-amino-5-bromo-1-indanone. This amino-indanone derivative can serve as a key building block for the synthesis of a variety of heterocyclic systems or for the introduction of other functional groups via diazotization reactions.

-

Cross-Coupling Reactions: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions.[11] This allows for the introduction of a wide range of aryl, alkyl, and amino substituents at the 5-position of the indanone core, enabling the generation of diverse chemical libraries for biological screening.

-

Probe for Biological Systems: The nitroaromatic moiety can act as an electrophilic center and may have applications as a covalent modifier of biological targets. Additionally, nitro-containing compounds are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][13][14]

The combination of the bromo and nitro functionalities in a single molecule makes this compound a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds.

References

-

(2022-06-05). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

-

(2025-01-10). Directing Effects. A Level Chemistry Revision Notes - Save My Exams. Retrieved from [Link]

-

5 Major Electrophilic Aromatic Substitution Reactions Activating. Retrieved from [Link]

-

(2020-01-05). Nitration of aromatic and aliphatic compounds | Addition of #Nitro group | IIT JEE / NEET. YouTube. Retrieved from [Link]

-

Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

-

(2022-04-20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]

-

12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. Retrieved from [Link]

-

(2009-01-01). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. Retrieved from [Link]

-

(2025-05-20). 5-amino-6-nitro-1-indanone. Chemical Synthesis Database. Retrieved from [Link]

-

Aromatic Nitration for Students | PDF | Chemical Reactions | Organic Compounds. Scribd. Retrieved from [Link]